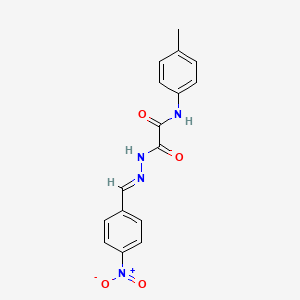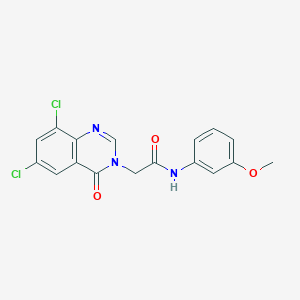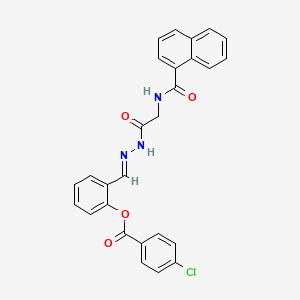![molecular formula C29H35BrN2O5 B12027544 5-(3-bromophenyl)-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12027544.png)
5-(3-bromophenyl)-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-bromophenyl)-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes bromophenyl, hydroxy, isobutoxy, and morpholinyl groups
準備方法
The synthesis of 5-(3-bromophenyl)-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route includes:
Formation of the bromophenyl group: This step involves the bromination of a phenyl ring using bromine or a brominating agent.
Introduction of the hydroxy group: This can be achieved through hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.
Attachment of the isobutoxy and methylbenzoyl groups: These groups can be introduced through esterification and Friedel-Crafts acylation reactions, respectively.
Incorporation of the morpholinyl group: This step involves the reaction of the intermediate compound with morpholine under appropriate conditions.
Cyclization to form the pyrrol-2-one ring: This final step involves intramolecular cyclization, often facilitated by heating or using a catalyst.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated systems.
化学反応の分析
5-(3-bromophenyl)-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Esterification and Acylation: The isobutoxy and methylbenzoyl groups can undergo further esterification and acylation reactions.
Common reagents used in these reactions include bromine, hydrogen peroxide, osmium tetroxide, morpholine, potassium permanganate, chromium trioxide, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
5-(3-bromophenyl)-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 5-(3-bromophenyl)-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting gene expression: Influencing the expression of genes involved in various biological processes.
The exact molecular targets and pathways depend on the specific application and the biological system being studied.
類似化合物との比較
5-(3-bromophenyl)-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one can be compared with similar compounds such as:
Benzamide, N-(4-bromophenyl)-3-methoxy-: This compound has a similar bromophenyl group but differs in the presence of a methoxy group instead of the hydroxy and isobutoxy groups.
4-bromophenyl 4-bromobenzoate: This compound contains a bromophenyl group but lacks the complex structure of the pyrrol-2-one ring.
特性
分子式 |
C29H35BrN2O5 |
|---|---|
分子量 |
571.5 g/mol |
IUPAC名 |
(4E)-5-(3-bromophenyl)-4-[hydroxy-[3-methyl-4-(2-methylpropoxy)phenyl]methylidene]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C29H35BrN2O5/c1-19(2)18-37-24-9-8-22(16-20(24)3)27(33)25-26(21-6-4-7-23(30)17-21)32(29(35)28(25)34)11-5-10-31-12-14-36-15-13-31/h4,6-9,16-17,19,26,33H,5,10-15,18H2,1-3H3/b27-25+ |
InChIキー |
QZLOSBAARXWCHR-IMVLJIQESA-N |
異性体SMILES |
CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC(=CC=C4)Br)/O)OCC(C)C |
正規SMILES |
CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC(=CC=C4)Br)O)OCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5E)-5-(3-methoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12027474.png)

![isopropyl {[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B12027486.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12027513.png)
![4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B12027516.png)

![1-cyano-N-(3,5-dimethylphenyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide](/img/structure/B12027523.png)

![5-(4-Ethoxyphenyl)-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12027534.png)
![6-(3,4-Dimethoxyphenyl)-7-(2-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12027536.png)
![1-(4-Chlorophenyl)-2-{[4-(4-ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}ethanone](/img/structure/B12027542.png)
![N'-[(E)-(2-bromophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12027545.png)
